Biotin-Aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

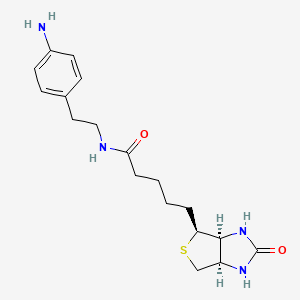

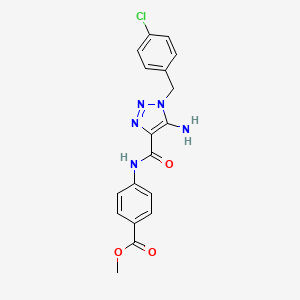

Biotin-aniline, also known as N-(4-aminophenethyl)-biotinamide, is a compound with the molecular formula C18H26N4O2S and a molecular weight of 362.49 g/mol . It is a derivative of biotin, a water-soluble B-vitamin, and aniline, an organic compound with an amino group attached to a benzene ring. This compound is primarily used as a probe for labeling RNA and DNA due to its high reactivity and specificity .

Wirkmechanismus

Target of Action

Biotin-Aniline (Btn-An) is a probe that reacts strongly to RNA and DNA . It is primarily used to capture subcellular transcriptomes in living cells with high spatial specificity . The primary targets of this compound are the RNA and DNA molecules within the cell .

Mode of Action

This compound is a superior substrate for APEX2-mediated proximity labeling of RNA . This process involves the use of the APEX2 enzyme to label RNA molecules in close proximity, allowing for the identification and study of RNA within specific cellular compartments .

Biochemical Pathways

Biotin, a component of this compound, is a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the conserved biotin ring assembly pathway .

Pharmacokinetics

Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose . The clearance of biotin from the circulation is rapid and mainly through urine .

Result of Action

The result of this compound’s action is the specific labeling of RNA within the mitochondria of cells . This allows for the study of RNA within specific cellular compartments, providing valuable insights into cellular function and the role of RNA in various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of biotin synthesis can be affected by the availability of ATP and the presence of specific enzymes . Additionally, the action of this compound may be influenced by the specific cellular environment, including the presence of other molecules and the pH of the environment .

Biochemische Analyse

Biochemical Properties

Biotin-Aniline plays a significant role in biochemical reactions. It is a superior substrate for APEX2-mediated proximity labeling of RNA, showing approximately 25-fold higher efficiency compared to biotinyl tyramide (biotin-phenol; BP) when used with 0.5 mM substrate and 0.4-10 μg RNA/dot .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It is used to selectively capture newly transcribed RNA at subcellular locales in cultured cells . This helps in revealing nuclear lamina-associated mRNAs involved in controlling gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through a mechanism involving the metabolic incorporation of electron-rich ribonucleosides (e.g., 6-thioguanosine and 4-thiouridine) with a peroxidase-mediated proximity-dependent RNA labeling technique (APEX-seq) . This results in a sensitive method, termed MERR APEX-seq, for selectively profiling newly transcribed RNAs at specific subcellular locations in live cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to be highly efficient in laboratory settings. It is 20-fold more efficient than APEX-seq and offers both high spatial specificity and high coverage in the mitochondrial matrix .

Metabolic Pathways

This compound is involved in metabolic pathways that include the metabolic incorporation of electron-rich ribonucleosides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of biotin-aniline involves the reaction of biotin with aniline under specific conditions. One common method is the coupling of biotin with aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Biotin-Anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Biotin-Anilin kann oxidiert werden, um Biotin-Chinon-Derivate zu bilden.

Reduktion: Die Reduktion von Biotin-Anilin kann zu Biotin-Amin-Derivaten führen.

Substitution: Biotin-Anilin kann nucleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile wie Halogenide, Thiole und Amine werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Biotin-Chinon, Biotin-Amin und verschiedene substituierte Biotin-Derivate .

Wissenschaftliche Forschungsanwendungen

Biotin-Anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Sonde zur Markierung und Detektion spezifischer Moleküle in chemischen Reaktionen verwendet.

Medizin: Es wird in diagnostischen Tests und in der therapeutischen Forschung verwendet, um Biomoleküle zu markieren und zu verfolgen.

Industrie: Biotin-Anilin wird bei der Entwicklung von Biosensoren und anderen analytischen Werkzeugen eingesetzt.

Wirkmechanismus

Biotin-Anilin übt seine Wirkungen durch seine hohe Affinität zu RNA und DNA aus. Die Verbindung markiert spezifisch mitochondriale RNA, ohne zytoplasmatische RNA zu beeinflussen. Diese selektive Markierung wird durch die APEX2-vermittelte Proximalmarkierungstechnik erreicht, bei der Biotin-Anilin als Substrat für das APEX2-Enzym fungiert. Das Enzym katalysiert die Bildung eines reaktiven Zwischenprodukts, das Biotin-Anilin kovalent an nahegelegene RNA-Moleküle bindet .

Vergleich Mit ähnlichen Verbindungen

Biotin-Anilin wird mit anderen ähnlichen Verbindungen wie Biotin-Phenol und Biotinyl-Tyramid verglichen:

Biotin-Phenol: Biotin-Anilin ist ein überlegenes Substrat für die APEX2-vermittelte Markierung und bietet eine höhere Effizienz und Spezifität.

Biotinyl-Tyramid: Biotin-Anilin bietet im Vergleich zu Biotinyl-Tyramid eine bessere Markierungseffizienz und räumliche Spezifität.

Liste ähnlicher Verbindungen

- Biotin-Phenol

- Biotinyl-Tyramid

- Biotin-PEG-NH2

- Biotin-konjugiertes Propargylamin

Zusammenfassend lässt sich sagen, dass Biotin-Anilin eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung ist, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Seine einzigartigen Eigenschaften und seine hohe Reaktivität machen es zu einem unschätzbaren Werkzeug zur Markierung und Untersuchung von Biomolekülen.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRICHWBPPWDZ-ZOBUZTSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)